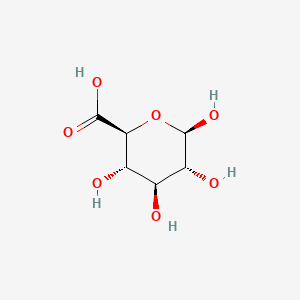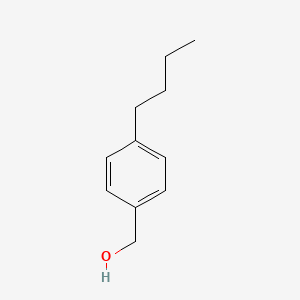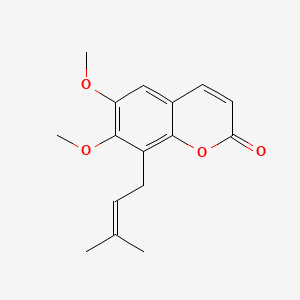
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-glucuronic acid: is a derivative of glucose where the primary alcohol group at the sixth carbon is oxidized to a carboxylic acid. This compound is found in many plants and animals, often as part of complex polysaccharides like hyaluronic acid and chondroitin sulfate .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-glucuronic acid can undergo further oxidation to form glucaric acid.
Reduction: It can be reduced to form glucuronic acid derivatives.
Substitution: The hydroxyl groups in beta-D-glucuronic acid can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Glucaric Acid: Formed through oxidation.
Glucuronic Acid Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Chemistry:
Biology:
- Plays a crucial role in the detoxification processes in the liver by forming glucuronides with toxic substances, making them more water-soluble and easier to excrete .
Medicine:
- Used in the synthesis of hyaluronic acid and chondroitin sulfate, which are important for joint health and skin hydration .
Industry:
Mechanism of Action
Beta-D-glucuronic acid exerts its effects primarily through the process of glucuronidation. This process involves the conjugation of beta-D-glucuronic acid with various endogenous and exogenous substances, facilitated by the enzyme UDP-glucuronosyltransferase . This conjugation increases the water solubility of these substances, promoting their excretion through urine or bile .
Comparison with Similar Compounds
- Alpha-D-glucuronic acid
- Galacturonic acid
- Iduronic acid
- Mannuronic acid
Comparison:
- Beta-D-glucuronic acid is unique in its ability to form stable glucuronides with a wide range of substances, making it highly effective in detoxification processes .
- Alpha-D-glucuronic acid differs in the configuration at the anomeric carbon, which affects its reactivity and binding properties .
- Galacturonic acid is similar in structure but is derived from galactose instead of glucose .
- Iduronic acid and mannuronic acid are also uronic acids but differ in their stereochemistry and biological roles .
Properties
CAS No. |
23018-83-9 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6+/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-QIUUJYRFSA-N |
SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
melting_point |
165 °C |
Key on ui other cas no. |
23018-83-9 |
solubility |
485 mg/mL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B1594378.png)










